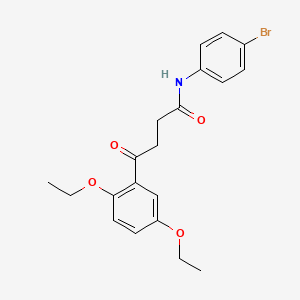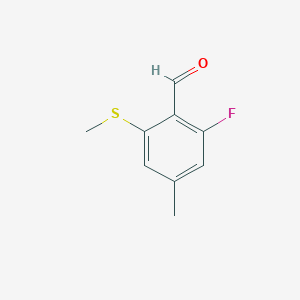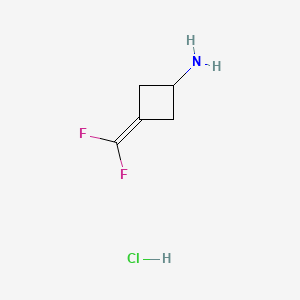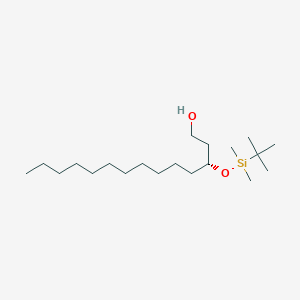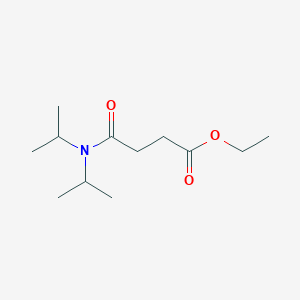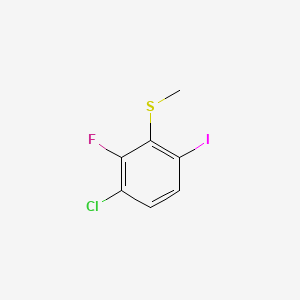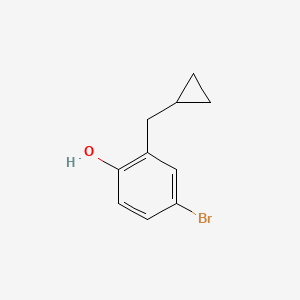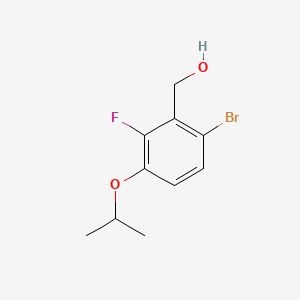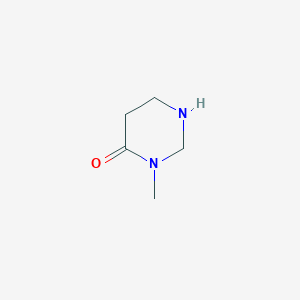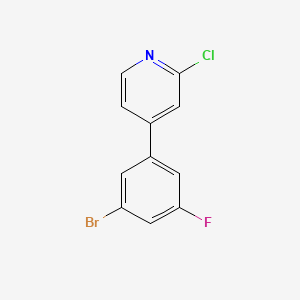
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-fluorophenyl)-2-chloropyridine typically involves the halogenation of a pyridine derivative. One common method is the reaction of 2-chloropyridine with 3-bromo-5-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals
Medicine: Research on this compound and its derivatives has shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-5-fluorophenyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Bromo-5-fluorophenyl)morpholine
- 3-Bromo-5-fluorophenol
- 4-(3-Bromo-5-fluorobenzyl)morpholine
Uniqueness
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine is unique due to its specific halogenation pattern and the presence of a pyridine ring. This structure imparts distinct chemical properties, making it suitable for various specialized applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C11H6BrClFN |
|---|---|
Molekulargewicht |
286.53 g/mol |
IUPAC-Name |
4-(3-bromo-5-fluorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrClFN/c12-9-3-8(4-10(14)6-9)7-1-2-15-11(13)5-7/h1-6H |
InChI-Schlüssel |
IVIPZPGBALNZKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Br)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


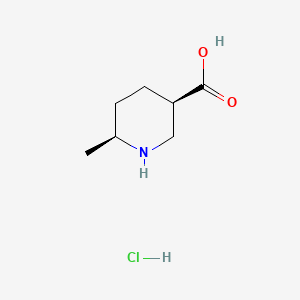
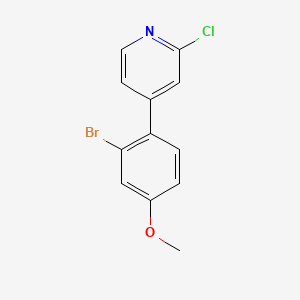
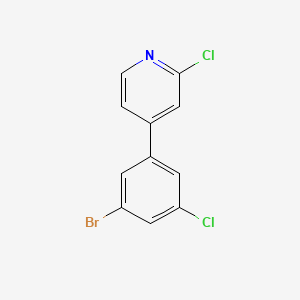
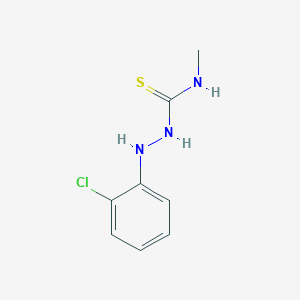
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
